Cas no 642473-95-8 (TLR7/8 agonist 3)

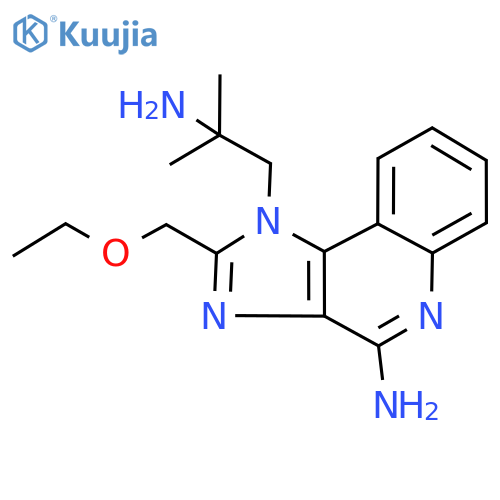

TLR7/8 agonist 3 structure

TLR7/8 agonist 3 化学的及び物理的性質

名前と識別子

-

- TLR7/8 agonist 3

- 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine

- 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine

- 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline-4-amine

- SVBZCXQPNPURIX-UHFFFAOYSA-N

- AKOS040740416

- TLR7/8 agonist 3?

- DA-78504

- CS-0113750

- G14609

- MS-24591

- HY-130797

- SCHEMBL675585

- 642473-95-8

-

- インチ: 1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)

- InChIKey: SVBZCXQPNPURIX-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([H])([H])C1=NC2C(N([H])[H])=NC3=C([H])C([H])=C([H])C([H])=C3C=2N1C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 313.19026037g/mol

- どういたいしつりょう: 313.19026037g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 92

TLR7/8 agonist 3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC28692-1g |

TLR7/8 agonist 3 |

642473-95-8 | >98% | 1g |

$3100.0 | 2023-09-15 | |

| ChemScence | CS-0113750-10mg |

TLR7/8 agonist 3 |

642473-95-8 | 99.02% | 10mg |

$580.0 | 2022-04-26 | |

| 1PlusChem | 1P01V45D-50mg |

TLR7/8 agonist 3 |

642473-95-8 | 99% | 50mg |

$1982.00 | 2024-04-22 | |

| MedChemExpress | HY-130797-10mM*1 mL in DMSO |

TLR7/8 agonist 3 |

642473-95-8 | 99.96% | 10mM*1 mL in DMSO |

¥3190 | 2024-07-19 | |

| 1PlusChem | 1P01V45D-10mg |

TLR7/8 agonist 3 |

642473-95-8 | 99% | 10mg |

$700.00 | 2024-04-22 | |

| MedChemExpress | HY-130797-1mg |

TLR7/8 agonist 3 |

642473-95-8 | 99.96% | 1mg |

¥1200 | 2024-07-19 | |

| Ambeed | A1364954-100mg |

TLR7/8 agonist 3 |

642473-95-8 | 98% | 100mg |

$2500.0 | 2025-02-27 | |

| Ambeed | A1364954-10mg |

TLR7/8 agonist 3 |

642473-95-8 | 98% | 10mg |

$580.0 | 2025-02-27 | |

| MedChemExpress | HY-130797-5mg |

TLR7/8 agonist 3 |

642473-95-8 | 99.96% | 5mg |

¥2900 | 2024-07-19 | |

| DC Chemicals | DC28692-100mg |

TLR7/8 agonist 3 |

642473-95-8 | >98% | 100mg |

$850.0 | 2023-09-15 |

TLR7/8 agonist 3 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

642473-95-8 (TLR7/8 agonist 3) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:642473-95-8)TLR7/8 agonist 3

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/100mg

価格 ($):315.0/522.0/990.0/2250.0